Angoroside A
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Overview
Description
Angoroside A is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidative, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Angoroside A involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include phenylpropanoid units and monosaccharides. The glycosylation reaction is often catalyzed by glycosyltransferases, while esterification can be achieved using esterifying agents under mild conditions .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from the roots of Scrophularia ningpoensis Hemsl. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Angoroside A undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds.
Reduction: Reducing the phenylpropanoid unit.
Oxidation: Oxidizing the hydroxyl groups.
Methylation: Adding methyl groups to the hydroxyl groups.
Sulfation: Adding sulfate groups to the hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Reduction: Sodium borohydride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Methylation: Methyl iodide or dimethyl sulfate.
Sulfation: Sulfur trioxide or chlorosulfonic acid.
Major Products Formed
The major products formed from these reactions include various metabolites such as hydrolyzed sugars, reduced phenylpropanoids, oxidized derivatives, methylated compounds, and sulfated derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation and esterification reactions.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its anti-inflammatory, antioxidative, and cardiovascular protective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Angoroside A exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidative: Scavenges free radicals and upregulates the expression of antioxidant enzymes.
Cardiovascular Protection: Modulates signaling pathways involved in vascular tone and cardiac function, such as the nitric oxide pathway.
Comparison with Similar Compounds
Similar Compounds
Sibirioside A: Another phenylpropanoid glycoside with similar pharmacological properties.
Angoroside C: A closely related compound with additional hydroxyl groups and similar biological activities.
Uniqueness
Angoroside A is unique due to its specific glycosylation pattern and esterification with phenylpropanoid units. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
111316-35-9 |
---|---|
Molecular Formula |
C34H44O19 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21-,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 |
InChI Key |
XPLMUADTACCMDJ-LVDCRSFESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O |
Origin of Product |
United States |
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